molecular formula C12H21NO4Si B1660099 Benzenamine, 3-[3-(trimethoxysilyl)propoxy]- CAS No. 71550-66-8

Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-

Cat. No. B1660099
Key on ui cas rn: 71550-66-8
M. Wt: 271.38 g/mol
InChI Key: HUPGCAGBHBJUJC-UHFFFAOYSA-N
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Patent
US04645844

Procedure details

Using the general procedure described in the preceding Example 1, a reactor was charged with 300 g (2.75 mole) m-aminophenol, 560 cc dimethylsulfoxide, 600 cc toluene and 216 cc of a 50% aqueous solution of sodium hydroxide (2.70 moles NaOH). The water present in the reactor was removed by azeotropic distillation under a nitrogen atmosphere at a temperature of 120° C. The temperature of the reaction mixture was then lowered to 90° C. and maintained at about this value during the gradual addition of 545 g (2.75 mole) of 3-chloropropyl trimethoxysilane. Following completion of the addition, which required 2 hours, the reaction mixture was heated at the boiling point for 16 hours. The product was recovered and fractionally distilled as described in the preceding example. The fraction boiling from 178° to 180° C. at a pressure of 3 mm of mercury was collected and weighed 630 g (85% yield). The infrared and nuclear magnetic resonance spectra of the distillate confirm the proposed structure ##STR16## A vapor phase chromatogram of the product indicated a purity of greater than 98%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
545 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.CS(C)=O.[OH-].[Na+].Cl[CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21]>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:16][CH2:17][CH2:18][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
560 mL
Type
reactant
Smiles
CS(=O)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.7 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
545 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The water present in the reactor was removed by azeotropic distillation under a nitrogen atmosphere at a temperature of 120° C
CUSTOM
Type
CUSTOM
Details
was then lowered to 90° C.
ADDITION
Type
ADDITION
Details
completion of the addition, which required 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at the boiling point for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product was recovered
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled
CUSTOM
Type
CUSTOM
Details
boiling from 178° to 180° C. at a pressure of 3 mm of mercury
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
Smiles
NC=1C=C(OCCC[Si](OC)(OC)OC)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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